molecular formula C17H23ClN4O3 B2821796 (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331234-91-3

(2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2821796
CAS No.: 1331234-91-3
M. Wt: 366.85
InChI Key: OGKCJXKVZMROHU-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting 1-methyl-1H-imidazole with piperazine under controlled conditions.

    Coupling with 2,3-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the core structure of the compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.

    Reduction: Reduction reactions may target the imidazole ring or the carbonyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Reduced forms of the imidazole ring or alcohols from the carbonyl group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. Its imidazole and piperazine moieties are known to bind to various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new compounds with desirable properties.

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine moiety can interact with receptor proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone hydrochloride: Similar in structure but with different substitution patterns on the aromatic ring.

    (2,3-Dimethoxyphenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: Lacks the methyl group on the imidazole ring.

Uniqueness

The unique combination of the 2,3-dimethoxyphenyl group with the 1-methyl-1H-imidazol-2-yl and piperazine moieties gives this compound distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of (2,3-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-5-4-6-14(23-2)15(13)24-3;/h4-8H,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCJXKVZMROHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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